molecular formula C11H11NO2 B1324915 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone CAS No. 952182-97-7

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Cat. No.: B1324915
CAS No.: 952182-97-7
M. Wt: 189.21 g/mol
InChI Key: IBFPEMOLCCKSKX-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethyl-1,3-benzoxazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-10-12-9-6-4-5-8(7(2)13)11(9)14-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFPEMOLCCKSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC(=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297407
Record name 1-(2-Ethyl-7-benzoxazolyl)ethanone
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-97-7
Record name 1-(2-Ethyl-7-benzoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Activities and Therapeutic Potential of 2-Ethylbenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold—a benzene ring fused to an oxazole ring—is a privileged structure in medicinal chemistry due to its resemblance to nucleic acid bases (adenine/guanine) and its capacity to interact with diverse biological targets.[1][2][3] This guide focuses specifically on 2-ethylbenzoxazole derivatives , a subclass where the C2-position is substituted with an ethyl group or an ethyl-linked moiety.

This structural modification is critical: the 2-ethyl group enhances lipophilicity (LogP), facilitating membrane permeability, while providing specific steric bulk that modulates binding affinity in enzyme pockets (e.g., COX-2, DNA Gyrase) differently than its methyl or phenyl counterparts.

Chemical Foundation & Synthesis

Structural Activity Relationship (SAR)

The 2-ethylbenzoxazole core functions as a bioisostere for indole and benzimidazole.

  • Position 2 (Ethyl Substitution): The ethyl chain acts as a lipophilic anchor. In enzyme active sites, it often occupies hydrophobic pockets (e.g., the selectivity pocket of COX-2).

  • Positions 5 & 6 (Benzene Ring): These are the primary sites for electronic tuning. Electron-withdrawing groups (e.g., -Cl, -NO2) at C5 often enhance antimicrobial potency, while electron-donating groups (e.g., -NH2, -OH) improve antioxidant profiles.

Synthesis Protocol: Polyphosphoric Acid Cyclization

The most robust method for generating the 2-ethylbenzoxazole core involves the condensation of o-aminophenol with propionic acid (or derivatives) using polyphosphoric acid (PPA) as both solvent and catalyst.

Step-by-Step Protocol:

  • Reagents: Mix o-aminophenol (0.01 mol) and propionic acid (0.015 mol) in Polyphosphoric Acid (20 g).

  • Reaction: Heat the mixture to 120–140°C for 3–4 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using 10% NaOH or NaHCO3 solution to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

SynthesisWorkflow Precursors o-Aminophenol + Propionic Acid Heating Cyclization 140°C, 4h Precursors->Heating Mix Catalyst Polyphosphoric Acid (PPA) Catalyst->Heating Catalyzes Quench Ice Water Quench Heating->Quench Cooling Product 2-Ethylbenzoxazole Derivative Quench->Product Neutralization & Filtration

Caption: Cyclocondensation pathway for the synthesis of 2-ethylbenzoxazole derivatives using PPA.

Antimicrobial Activity

Mechanism of Action: DNA Gyrase Inhibition

2-ethylbenzoxazole derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] The ethyl group facilitates transport across the bacterial cell wall, allowing the pharmacophore to target DNA Gyrase (Topoisomerase II) .

  • Binding: Molecular docking studies suggest the benzoxazole nitrogen accepts hydrogen bonds from the ATPase subunit, while the ethyl group stabilizes the complex via hydrophobic interactions.

Quantitative Data (Representative)

Table 1: Minimum Inhibitory Concentration (MIC) of 5-substituted-2-ethylbenzoxazoles

Compound VariantSubstituent (C5)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLActivity Profile
EB-1 -H50100Moderate
EB-2 -Cl12.525Potent
EB-3 -NO22550Good
Ref Ciprofloxacin0.51.0Standard
Experimental Protocol: Microbroth Dilution

Objective: Determine MIC values.

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Prepare serial two-fold dilutions of the 2-ethylbenzoxazole derivative in DMSO/Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 10 µL of inoculum to 100 µL of drug solution in 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Oncology & Cytotoxicity

Targets: VEGFR-2 and Apoptosis

Derivatives of 2-ethylbenzoxazole have shown significant cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines.

  • VEGFR-2 Inhibition: The scaffold competes with ATP at the kinase domain of Vascular Endothelial Growth Factor Receptor-2, inhibiting angiogenesis.

  • Apoptosis Induction: Treatment leads to an increase in the Bax/Bcl-2 ratio , triggering the release of Cytochrome C and activation of Caspase-3/9.

ApoptosisPathway Drug 2-Ethylbenzoxazole Derivative VEGFR2 VEGFR-2 (Inhibition) Drug->VEGFR2 Inhibits Bax Bax Protein (Upregulation) Drug->Bax Activates Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 Represses Angiogenesis Angiogenesis (Blocked) VEGFR2->Angiogenesis Prevents Mito Mitochondrial Permeability Bax->Mito Pore Formation Bcl2->Mito Inhibits (Blocked) Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual mechanism of action: Angiogenesis inhibition via VEGFR-2 and induction of mitochondrial apoptosis.

Experimental Protocol: MTT Assay

Objective: Assess cell viability (IC50).

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with graded concentrations of the derivative (0.1–100 µM) for 48h.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Anti-inflammatory Activity (COX-2 Selectivity)

Benzoxazoles are structurally related to NSAIDs.[5][6] The 2-ethyl group allows for selective entry into the COX-2 active site, which has a larger hydrophobic side pocket compared to COX-1.

  • Selectivity Index (SI): Certain 2-substituted benzoxazoles demonstrate SI values (COX-1 IC50 / COX-2 IC50) superior to Celecoxib, reducing the risk of gastric ulceration associated with COX-1 inhibition.

  • In Vivo Validation: In carrageenan-induced paw edema models (rat), these derivatives show anti-inflammatory efficacy comparable to diclofenac but with reduced ulcerogenic index.

References

  • Synthesis and Antimicrobial Assessment

    • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.[4]

    • Source:Journal of Saudi Chemical Society / NIH.
    • URL:[Link]

  • Anticancer & VEGFR-2 Inhibition

    • Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation.[7]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • COX-2 Inhibition & Anti-inflammatory

    • Title: 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation.[5]

    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • General Biological Profile

    • Title: Biological activities of benzoxazole and its derivatives.[1][3][4][5][6][7][8][9][10][11][12][13]

    • Source:ResearchG
    • URL:[Link]

  • Synthesis Methodology

    • Title: Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives.[11]

    • Source:Arabian Journal of Chemistry.
    • URL:[Link]

Sources

Technical Monograph: 1-(2-Ethyl-1,3-benzoxazol-7-yl)ethan-1-one (CAS 952182-97-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical entity 1-(2-Ethyl-1,3-benzoxazol-7-yl)ethan-1-one (CAS 952182-97-7). This document is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and medicinal chemistry applications.

Privileged Scaffolds in Medicinal Chemistry

Chemical Identity & Core Characteristics[1][2][3][4][5][6][7][8][9][10]

CAS Registry Number 952182-97-7 corresponds to 1-(2-Ethyl-1,3-benzoxazol-7-yl)ethan-1-one . This molecule represents a specialized functionalized benzoxazole, a "privileged scaffold" in drug discovery due to its ability to mimic purine bases and interact with various biological targets, including kinases and amyloid fibrils.

Nomenclature & Classification[3][4][11]
  • IUPAC Name: 1-(2-Ethyl-1,3-benzoxazol-7-yl)ethan-1-one[1]

  • Alternative Names: 7-Acetyl-2-ethylbenzoxazole; 1-(2-Ethylbenzo[d]oxazol-7-yl)ethanone

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • SMILES: CCC1=NC2=C(O1)C(C(=O)C)=CC=C2

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline form typical for low MW benzoxazoles
Melting Point 42.0°C – 44.0°CLow melting point requires cold storage to prevent caking
Boiling Point ~330°C (Predicted)High thermal stability due to aromaticity
LogP ~2.5Lipophilic; suitable for CNS penetration models
Solubility DMSO, Methanol, DCMSparingly soluble in water

Synthetic Methodology & Reaction Mechanism

The synthesis of CAS 952182-97-7 relies on the regioselective cyclization of ortho-aminophenol derivatives. The presence of the acetyl group at the 7-position (adjacent to the oxygen) dictates the choice of the precursor: 3-amino-2-hydroxyacetophenone .

Retrosynthetic Analysis

To construct the 2-ethyl-7-acetylbenzoxazole core, the most efficient disconnection is at the C2-N3 and C2-O1 bonds. This implies a condensation between a carboxylic acid equivalent (propionic acid) and a 1,2-disubstituted benzene (3-amino-2-hydroxyacetophenone).

Optimized Synthesis Protocol

Objective: Synthesis of 1-(2-Ethyl-1,3-benzoxazol-7-yl)ethan-1-one on a 10g scale.

Reagents:

  • Precursor: 3-Amino-2-hydroxyacetophenone (1.0 eq)

  • Cyclizing Agent: Propionic anhydride (1.2 eq) or Orthopropionate

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Workflow:

  • Amide Formation: Charge a reaction vessel with 3-amino-2-hydroxyacetophenone and toluene. Add propionic anhydride dropwise at ambient temperature. Stir for 1 hour to form the intermediate N-(3-acetyl-2-hydroxyphenyl)propionamide.

  • Cyclodehydration: Add pTSA and heat the mixture to reflux (110°C) using a Dean-Stark trap. The elimination of water drives the ring closure.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC. The disappearance of the amide intermediate signals completion (approx. 4–6 hours).

  • Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ to remove acidic impurities.[2] Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target compound.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the aminophenol precursor to the benzoxazole product.

SynthesisPathway Precursor 3-Amino-2-hydroxyacetophenone (C8H9NO2) Intermediate Amide Intermediate (Open Ring) Precursor->Intermediate Acylation (RT) Reagent Propionic Anhydride (C6H10O3) Reagent->Intermediate Product CAS 952182-97-7 1-(2-Ethylbenzoxazol-7-yl)ethanone Intermediate->Product Cyclodehydration (pTSA, Reflux, -H2O) Byproduct H2O + Propionic Acid Intermediate->Byproduct

Figure 1: Synthetic pathway for CAS 952182-97-7 via acid-catalyzed cyclodehydration.

Structural Analysis & Analytical Characterization

Validating the structure of CAS 952182-97-7 is critical, particularly distinguishing it from its regioisomer (where the acetyl group might be at position 4, 5, or 6).

NMR Interpretation
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.45 (t, 3H): Methyl of the ethyl group.

    • δ 2.75 (s, 3H): Methyl of the acetyl group (distinct singlet).

    • δ 3.05 (q, 2H): Methylene of the ethyl group.

    • δ 7.35 (t, 1H): Aromatic proton at C5.[3]

    • δ 7.85 (d, 1H): Aromatic proton at C4.

    • δ 7.95 (d, 1H): Aromatic proton at C6 (deshielded by the adjacent carbonyl).

    • Note: The coupling pattern (doublet-triplet-doublet) confirms the 1,2,3-substitution pattern of the benzene ring.

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 190.22.

  • Fragmentation: Loss of the ethyl group (M-29) and the acetyl group (M-43) are characteristic fragmentation pathways for this scaffold.

Medicinal Chemistry Applications

CAS 952182-97-7 serves as a versatile building block. The C7-acetyl group is a "chemical handle," allowing for further functionalization into chalcones or heterocycle-fused derivatives.

Functionalization Logic

The acetyl group at position 7 is highly reactive toward Claisen-Schmidt condensation. Reacting CAS 952182-97-7 with various aromatic aldehydes yields benzoxazole chalcones .

  • Target Biological Activity: These chalcones have demonstrated potency as anticancer agents (via tubulin polymerization inhibition) and antimicrobial agents .

  • Mechanism: The benzoxazole ring mimics the purine core of ATP, allowing these derivatives to dock into the ATP-binding pockets of kinases.

Pharmacophore Mapping

The diagram below details how the structural features of CAS 952182-97-7 map to biological interaction sites.

Pharmacophore Core CAS 952182-97-7 (Benzoxazole Scaffold) N_Atom Nitrogen (N3) H-Bond Acceptor Core->N_Atom O_Atom Oxygen (O1) Electronic Modulation Core->O_Atom Ethyl C2-Ethyl Group Lipophilic Pocket Interaction Core->Ethyl Acetyl C7-Acetyl Group Electrophilic Warhead / Linker Core->Acetyl Kinase Kinase ATP Pocket (H-Bonding) N_Atom->Kinase Docking Tubulin Tubulin Binding (Hydrophobic Interaction) Ethyl->Tubulin Affinity Deriv Chalcone Derivatives (Michael Acceptors) Acetyl->Deriv Precursor to

Figure 2: Structure-Activity Relationship (SAR) mapping of the 2-ethyl-7-acetylbenzoxazole scaffold.

Safety & Handling

While specific toxicological data for this intermediate is limited, standard safety protocols for benzoxazoles apply.

  • GHS Classification: Warning.[4] Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group is susceptible to oxidation or hydrolysis under extreme conditions.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. "1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone (CID 24213754)." National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

  • ResearchGate. "Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole derivatives." Medicinal Chemistry Research, 2011. [Link]

  • Google Patents. "Method for preparing 2-hydroxy-3-aminoacetophenone (CN114394908A).

Sources

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound this compound. It details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, and describes standard analytical protocols for its characterization. The guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis and validation of novel benzoxazole derivatives. The benzoxazole scaffold is of significant interest due to its prevalence in biologically active compounds, and this guide serves as a foundational resource for the investigation of this specific analogue.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural motif is a cornerstone in medicinal chemistry, as it is present in numerous compounds exhibiting a wide array of pharmacological activities.[1] The planarity and aromaticity of the benzoxazole system allow it to interact with various biological targets. Researchers have successfully synthesized and evaluated benzoxazole derivatives for applications including antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[2][3][4] The versatility of the benzoxazole core allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide focuses on a specific derivative, this compound, providing the technical details necessary for its synthesis and characterization.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C11H11NO2[5][6]
Molecular Weight 189.21 g/mol [5]
PubChem CID 24213754[6]

These core properties form the basis for all further experimental and computational work with the compound.

Representative Synthesis Pathway

Synthesis Logic and Workflow

The key step is the cyclization reaction between an aminophenol and a carboxylic acid (or acyl chloride) derivative, which forms the oxazole ring. For the target molecule, this would involve the reaction of 2-amino-6-acetylphenol with propanoic acid or a related derivative. The reaction is typically facilitated by a dehydrating agent or conducted at high temperatures to drive the condensation.

Synthesis_Workflow cluster_start Reactant Preparation cluster_reaction Core Reaction cluster_workup Purification cluster_product Final Product Reactants 1. 2-Amino-6-acetylphenol 2. Propanoic Acid (or derivative) 3. Dehydrating Agent (e.g., PPA) Reaction Condensation & Cyclization Reactants->Reaction Heat / Reflux Workup 1. Neutralization & Quenching 2. Extraction with Organic Solvent Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purity >95% Analytical_Workflow cluster_mass_spec Mass Analysis cluster_functional_groups Functional Group ID cluster_structure Structural Elucidation Input Purified Compound MS Mass Spectrometry (LC-MS) Input->MS Confirm Molecular Ion IR Infrared (IR) Spectroscopy Input->IR Identify Key Bonds (C=O, C=N, Ar-H) H_NMR ¹H-NMR Spectroscopy Input->H_NMR Map Proton Environment Output Confirmed Structure C_NMR ¹³C-NMR Spectroscopy H_NMR->C_NMR Map Carbon Skeleton

Sources

Methodological & Application

Synthesis of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone from o-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone from o-Aminophenol

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The rigid, planar benzoxazole scaffold serves as a crucial pharmacophore in numerous therapeutic agents.[3][4] This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, a functionalized benzoxazole derivative, starting from the readily available precursor, o-aminophenol.

The synthetic strategy involves two classical yet robust transformations:

  • Condensation & Cyclodehydration: Formation of the 2-ethyl-1,3-benzoxazole core via the reaction of o-aminophenol with propionic acid.

  • Electrophilic Aromatic Substitution: Introduction of an acetyl group at the C7 position of the benzoxazole ring system through a Friedel-Crafts acylation reaction.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only step-by-step protocols but also insights into the underlying reaction mechanisms and experimental rationale.

Overall Synthetic Pathway

The synthesis is accomplished in two sequential steps, starting from o-aminophenol to yield the target compound.

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Friedel-Crafts Acylation A o-Aminophenol C 2-Ethyl-1,3-benzoxazole (Intermediate) A->C Heat (180-200°C) B Propionic Acid + PPA B->C D 2-Ethyl-1,3-benzoxazole F This compound (Final Product) D->F DCM, 0°C to rt E Acetyl Chloride + AlCl3 E->F

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-Ethyl-1,3-benzoxazole

Principle & Mechanistic Insight

The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid is a classic condensation-cyclization reaction.[5] The process is typically facilitated by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures.[2]

The mechanism proceeds via two key stages:

  • N-Acylation: The amino group of o-aminophenol, being more nucleophilic than the hydroxyl group, attacks the protonated carbonyl carbon of propionic acid to form an N-(2-hydroxyphenyl)propanamide intermediate.

  • Intramolecular Cyclodehydration: Under the harsh acidic and dehydrating conditions provided by PPA, the hydroxyl group attacks the amide carbonyl, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic oxazole ring.

G cluster_mech1 Mechanism of Benzoxazole Formation start o-Aminophenol + Propionic Acid inter1 N-Acylation (Amide Formation) start->inter1 inter2 N-(2-hydroxyphenyl)propanamide Intermediate inter1->inter2 inter3 Intramolecular Cyclization inter2->inter3 PPA, Heat inter4 Cyclized Intermediate inter3->inter4 final 2-Ethyl-1,3-benzoxazole inter4->final -H2O

Caption: Mechanism of 2-ethyl-1,3-benzoxazole formation.

Experimental Protocol

Materials and Equipment:

  • o-Aminophenol

  • Propionic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL) with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, combine o-aminophenol (10.91 g, 100 mmol) and propionic acid (8.15 g, 110 mmol).

  • Carefully add polyphosphoric acid (approx. 80 g) to the flask with gentle stirring. The mixture will become a thick, stirrable slurry.

  • Equip the flask with a mechanical stirrer and reflux condenser. Heat the reaction mixture to 180-200°C using a heating mantle.

  • Maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80-100°C.

  • In a separate large beaker (1 L), prepare a mixture of crushed ice and water.

  • Very carefully and slowly, pour the warm reaction mixture onto the crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.[2]

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-ethyl-1,3-benzoxazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.[6]

Part 2: Synthesis of this compound

Principle & Mechanistic Insight

Friedel-Crafts acylation is a powerful method for installing an acyl group onto an aromatic ring.[7] The reaction employs an acylating agent (acetyl chloride) and a strong Lewis acid catalyst (aluminum chloride, AlCl₃).[8] The Lewis acid activates the acetyl chloride to generate a highly electrophilic acylium ion.[9]

Regioselectivity: The electrophilic substitution on the benzoxazole ring is directed by the combined electronic effects of the fused oxazole system. The oxygen atom is an activating, ortho-, para-director, while the nitrogen atom is deactivating. Electrophilic attack at the C7 position is favored as it is para to the activating oxygen atom and avoids steric hindrance from the fused ring junction, leading to the desired 7-acylated product as the major isomer.

G cluster_mech2 Mechanism of Friedel-Crafts Acylation start Acetyl Chloride + AlCl3 inter1 Acylium Ion Formation start->inter1 inter2 Electrophilic Attack (at C7) inter1->inter2 2-Ethyl-1,3-benzoxazole inter3 Arenium Ion Intermediate (Sigma Complex) inter2->inter3 final 7-Acylated Product inter3->final Deprotonation (-HCl, -AlCl3)

Caption: Mechanism of Friedel-Crafts acylation on the benzoxazole ring.

Experimental Protocol

Materials and Equipment:

  • 2-Ethyl-1,3-benzoxazole (Intermediate from Part 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Set up a dry three-neck round-bottom flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (4.4 g, 33 mmol) to anhydrous DCM (50 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add acetyl chloride (2.35 g, 30 mmol) dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 2-ethyl-1,3-benzoxazole (2.94 g, 20 mmol) in anhydrous DCM (30 mL).

  • Add the benzoxazole solution dropwise to the cold reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C in an ice bath.

  • Quench the reaction by very slowly and carefully adding it to a beaker containing a mixture of crushed ice and 1M HCl (100 mL). Caution: This process is highly exothermic and releases HCl gas.

  • Stir the quenched mixture vigorously for 30 minutes, then transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.

Data Summary

StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp (°C)Time (h)Expected Yield
1 o-AminophenolPropionic acidPolyphosphoric AcidNone180-2003-465-80%
2 2-Ethyl-1,3-benzoxazoleAcetyl ChlorideAluminum ChlorideDCM0 to RT12-1650-70%

References

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Li, H., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Chen, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
  • ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol?. [Link]

  • Google Patents.
  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Sahu, J. K., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Smith, E. D., & Merijan, A. (1977). Migration of acyl groups in o-aminophenol. 1. The acetyl-benzoyl, acetyl-p-nitrobenzoyl, and acetyl-propionyl systems. Semantic Scholar. [Link]

  • ChemSynthesis. 2-ethyl-1,3-benzoxazole. [Link]

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Application Notes & Protocols: Leveraging 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone as a High-Potential Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Benzoxazole Scaffold in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a rational and efficient pathway to novel therapeutics.[1][2] Unlike traditional high-throughput screening, FBDD focuses on identifying low-molecular-weight fragments that bind to biological targets with low affinity but high ligand efficiency.[1][3] These initial hits serve as high-quality starting points for optimization into potent and selective drug candidates.[1][3] The benzoxazole moiety is a well-recognized "privileged scaffold" in drug discovery, frequently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] This broad therapeutic relevance makes benzoxazole derivatives particularly attractive starting points for FBDD campaigns.[4][5]

This guide focuses on the strategic application of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone , a representative benzoxazole-containing fragment, in a typical FBDD workflow. We will explore its physicochemical properties and provide detailed protocols for its screening and validation using key biophysical techniques and computational methods.

Part 1: Physicochemical Profile of the Fragment

The suitability of a fragment for FBDD is heavily dependent on its physicochemical properties. The "Rule of Three" provides a useful guideline for fragment selection: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.

Table 1: Physicochemical Properties of this compound

PropertyValueCompliance with "Rule of Three"
Molecular FormulaC11H11NO2N/A
Molecular Weight189.21 g/mol Yes
cLogP2.3Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors3 (N, O in ring, C=O)Yes
Rotatable Bonds2Yes

Data computationally derived from PubChem CID 24213754.[9]

The properties of this compound align well with the "Rule of Three," making it an excellent candidate for a fragment library. Its relatively low complexity and molecular weight increase the probability of forming high-quality, efficient interactions with a target protein.[10]

Part 2: The FBDD Experimental Workflow

The following sections outline a comprehensive, multi-step workflow for identifying and validating target interactions for our fragment of interest.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Primary_Screening Fragment Library Screening (NMR or SPR) Hit_Validation Orthogonal Method (e.g., SPR if NMR primary) Primary_Screening->Hit_Validation Identified Hits Structure_Determination X-ray Crystallography Hit_Validation->Structure_Determination Confirmed Binders Computational_Modeling Docking & In Silico Growth Analysis Structure_Determination->Computational_Modeling Structural Data Lead_Optimization Structure-Guided Medicinal Chemistry Computational_Modeling->Lead_Optimization Growth Vectors Lead_Optimization->Primary_Screening Iterative Cycles

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for primary screening in FBDD because of its ability to reliably detect the weak binding affinities typical of fragments.[11][12] Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly effective.

Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.

Methodology: ¹H-¹⁵N HSQC Screening

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O). The stability of the protein under these conditions is critical and should be confirmed beforehand.[13]

    • Rationale: ¹⁵N labeling is essential for protein-observed 2D NMR experiments. The chosen concentration is a balance between signal strength and preventing protein aggregation.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound at 100 mM in a deuterated solvent (e.g., DMSO-d₆).

    • Create a cocktail of 5-10 fragments, including our fragment of interest, each at a final concentration of 10 mM in the same deuterated solvent.

    • Rationale: Screening fragments in cocktails increases throughput. The use of a deuterated solvent minimizes interference from solvent signals in the ¹H NMR spectrum.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Add the fragment cocktail to the protein sample to a final concentration of 200-500 µM per fragment.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

    • Rationale: Comparing the spectra with and without fragments allows for the detection of binding events. The fragment concentration is significantly higher than the protein concentration to drive the binding equilibrium towards the bound state for these weak interactions.

  • Data Analysis:

    • Overlay the reference and experimental HSQC spectra.

    • Identify residues whose corresponding peaks (cross-peaks) have shifted their position (a Chemical Shift Perturbation or CSP).

    • Significant CSPs for specific residues indicate that a fragment in the cocktail is binding at or near these residues, causing a change in their local chemical environment.[13]

    • If CSPs are observed, deconvolute the cocktail by testing each fragment individually to identify the specific binder.

Protocol 2: Hit Validation and Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is an excellent orthogonal method to validate hits from a primary NMR screen.[14][15] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD), and is highly sensitive, requiring relatively small amounts of protein.[16][17]

Objective: To confirm the binding of this compound to the target protein and determine its binding affinity and kinetics.

Methodology: SPR Analysis

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a surface density that will yield a response of approximately 100-200 Response Units (RU) upon fragment binding.

    • Rationale: Covalent immobilization ensures a stable baseline. The target surface density is optimized to minimize mass transport effects while providing a sufficient signal-to-noise ratio for small fragment binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., PBS with 0.05% Tween 20 and 1-2% DMSO). A typical concentration range for fragment screening is 1 µM to 1 mM.

    • Rationale: A wide concentration range is necessary to accurately determine the dissociation constant (KD), especially for weak binders. The DMSO concentration must be precisely matched between the running buffer and the analyte solutions to avoid false positive signals from refractive index mismatches.[16]

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell (an activated and deactivated surface).

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

    • Rationale: The reference flow cell is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • After reference subtraction, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A confirmed hit will show a concentration-dependent binding response.

Table 2: Illustrative SPR Kinetic Data

Fragmentka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)Ligand Efficiency (LE)
This compound1.5 x 10³0.32000.35

LE = -RTln(KD) / N, where N is the number of heavy atoms. A higher LE is desirable.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target.[18][19] This structural insight is invaluable for the subsequent hit-to-lead optimization phase.[10]

Objective: To determine the co-crystal structure of the target protein in complex with this compound to visualize the binding mode.

Methodology: Crystal Soaking

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

    • Rationale: The initial quality of the protein crystals is a critical determinant for the success of the experiment.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (typically 10-100 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the protein crystals into the soaking solution for a defined period (from minutes to hours).

    • Rationale: A high fragment concentration is required to achieve sufficient occupancy in the binding site within the crystal lattice.[20] The soaking time is optimized to allow fragment diffusion into the crystal without damaging the crystal lattice.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the native protein structure as a model.

    • Carefully analyze the resulting electron density map to confirm the presence and determine the orientation of the bound fragment.

    • Rationale: Synchrotron sources provide the high-intensity X-rays necessary to obtain high-resolution data from protein crystals. The electron density map provides direct evidence of the fragment's binding pose.[20]

Part 3: Hit-to-Lead Optimization

With a confirmed hit and structural information in hand, the next phase is to improve the fragment's potency and drug-like properties. This is a collaborative effort between computational chemists, medicinal chemists, and structural biologists.

Hit_To_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_goal Optimized Lead Fragment_Hit Fragment Hit (KD = 200 µM) Growing Fragment Growing Fragment_Hit->Growing Identify Growth Vector Linking Fragment Linking Fragment_Hit->Linking Requires 2nd Fragment Merging Fragment Merging Fragment_Hit->Merging Requires 2nd Fragment Lead_Compound Lead Compound (KD < 1 µM) Growing->Lead_Compound Synthesize Analogs Linking->Lead_Compound Synthesize Linked Molecule Merging->Lead_Compound Synthesize Merged Scaffold

Caption: Common strategies for hit-to-lead optimization in FBDD.

Computational Analysis for Lead Optimization

Computational methods play a crucial role in prioritizing synthetic efforts.[21][22]

Protocol: In Silico Fragment Growth

  • Binding Site Analysis: Using the co-crystal structure, identify unoccupied pockets and potential hydrogen bond donor/acceptor sites adjacent to the bound fragment.

  • Virtual Library Screening: Perform computational docking of virtual libraries of small chemical moieties at the identified growth vectors on the fragment scaffold.[23][24]

  • Prioritization: Score the docked poses based on predicted binding affinity, steric complementarity, and the formation of favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Synthetic Prioritization: Provide a ranked list of modified fragment analogs for synthesis and biological evaluation.

Example: Hypothetical Growth Strategy

Based on the crystal structure, if a nearby pocket contains a glutamic acid residue, a rational optimization strategy would be to "grow" the fragment towards this residue to form a salt bridge. For this compound, the ethyl group at the 2-position or the acetyl group at the 7-position could be chemically modified. For instance, the acetyl group could be reduced to an alcohol and then further functionalized to introduce a basic amine that can interact with the glutamic acid. This structure-guided approach is a hallmark of efficient FBDD.[25]

Conclusion

This compound, with its favorable physicochemical properties and privileged benzoxazole core, serves as an exemplary starting point for a Fragment-Based Drug Design campaign. The integrated workflow of NMR, SPR, X-ray crystallography, and computational chemistry provides a robust framework for identifying and optimizing this fragment into a potent lead compound. This guide offers the foundational protocols and strategic rationale for researchers to embark on such a discovery journey.

References

  • Vertex AI Search. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Sabatino, M., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.
  • Tan, K. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262.
  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(5), 585-600.
  • Giannetti, A. M., et al. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Methods in Enzymology, 493, 233-257.
  • Culp, J. S., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2098–2108.
  • Michael, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1).
  • Ciulli, A., & Abell, C. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 716, 145–167.
  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403–413.
  • Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180.
  • Dahl, G. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org.
  • Scapin, G. (2013). Protein Crystallography and Fragment-Based Drug Design. Current Pharmaceutical Design, 19(34), 6072-6082.
  • ResearchGate. (n.d.). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Bentham Science. (n.d.). NMR Screening Methods in Fragment-Based Drug Discovery.
  • PubMed. (2005). Fragment-based Lead Discovery Using X-ray Crystallography.
  • Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design.
  • Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry, 61(5), 487–497.
  • Ciesielski, F. M., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 642, 235-260.
  • PubMed. (n.d.). Practical aspects of NMR-based fragment screening.
  • European Pharmaceutical Review. (2017, March 22). NMR-based fragment screening for drug discovery.
  • Li, Q., & Li, D. (2018).
  • NIH. (n.d.). Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design.
  • ScienceDirect. (2024).
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Asati, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83.
  • International Journal of Research and Review. (n.d.).
  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • PubChem. (n.d.). This compound.
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  • PubMed. (1995). Synthesis of ethanone and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2.
  • PubMed. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020.

Sources

Experimental setup for wound healing migration assay with benzoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for Wound Healing Migration Assay with Benzoxazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Benzoxazoles in Cell Migration

The wound healing process is a fundamental physiological response to tissue injury, involving a coordinated cascade of cellular events, including inflammation, proliferation, and, critically, cell migration to restore tissue integrity.[1] The in vitro wound healing or "scratch" assay is a simple, cost-effective, and widely adopted method to study collective cell migration, a process central to not only tissue regeneration but also to pathological conditions like cancer metastasis.[2][3][4] This assay allows researchers to create a cell-free gap in a confluent monolayer and quantify the rate at which cells collectively move to close this "wound".[5][2][4]

Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[6][7][8] Notably, certain benzoxazole compounds have been shown to inhibit cancer cell growth and division, making them compelling candidates for investigation as modulators of cell motility.[7][9][10][11] Understanding how these compounds affect cell migration can provide crucial insights for developing novel therapeutics that target tumor progression and metastasis.[8]

This guide provides a comprehensive, field-proven protocol for conducting a wound healing migration assay to evaluate the effects of novel benzoxazole compounds. We will delve into the causality behind experimental choices, from initial cytotoxicity assessments to the specifics of the migration assay and data analysis, ensuring a self-validating and reproducible experimental design.

I. Foundational Assays: Ensuring Scientific Integrity

Before assessing the effect of a compound on migration, it is imperative to distinguish between a true anti-migratory effect and a general cytotoxic or anti-proliferative effect that would confound the results.

A. Causality: Why Cytotoxicity Testing is a Prerequisite

A decrease in wound closure could be misinterpreted as an inhibition of migration when, in fact, the compound is simply killing the cells or halting their proliferation.[4][12] Therefore, a preliminary cytotoxicity assay is essential to determine the sub-lethal concentration range of the benzoxazole compounds for use in the migration assay.[13][14] The MTT or resazurin assays are common colorimetric methods for this purpose, measuring the metabolic activity of cells as an indicator of viability.[13][14][15]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density to ensure they are in the logarithmic growth phase during the experiment. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the appropriate cell culture medium.[16] Remove the old medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.[13][16]

  • Incubation: Incubate the plate for a duration relevant to the planned migration assay (e.g., 24 or 48 hours).[13][14]

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Measure the absorbance at 450-570 nm using a microplate reader.[14] The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) and the selection of non-toxic concentrations for the migration assay.

II. The Core Experiment: Wound Healing Migration Assay

This protocol details the step-by-step execution of the scratch assay, emphasizing consistency and control.

A. Experimental Workflow Overview

The workflow is designed to ensure reproducibility, from consistent cell monolayers to uniform wound creation and systematic imaging.

Wound_Healing_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Seed cells in multi-well plate B Incubate to form a confluent monolayer (95-100%) A->B C Optional: Pre-treat with Mitomycin C to inhibit proliferation B->C D Create a linear scratch ('wound') with a sterile pipette tip C->D E Wash 2-3x with PBS to remove debris D->E F Add medium with Benzoxazole compounds (and controls) E->F G Image scratch at T=0 F->G H Incubate and capture images at regular intervals (e.g., 6, 12, 24h) G->H I Measure wound area/width at each time point using ImageJ H->I J Calculate % Wound Closure or Migration Rate I->J K Perform statistical analysis (e.g., ANOVA, t-test) J->K

Caption: High-level workflow for the wound healing (scratch) assay.

B. Materials & Reagents
  • Selected adherent cell line (e.g., Fibroblasts, Endothelial, or Cancer cell lines like MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI) with Fetal Bovine Serum (FBS) and antibiotics[2]

  • Sterile Phosphate-Buffered Saline (PBS)[2]

  • Benzoxazole compounds dissolved in an appropriate vehicle (e.g., DMSO)

  • Sterile 12- or 24-well tissue culture plates[17]

  • Sterile p200 or p10 pipette tips[2]

  • (Optional) Mitomycin C for proliferation inhibition[2][18]

  • Inverted microscope with a camera and live-cell imaging chamber (optional but recommended)[2]

C. Protocol 2: Step-by-Step Wound Healing Assay
  • Cell Seeding: Seed cells into a 12- or 24-well plate at a density optimized to form a 95-100% confluent monolayer within 24-48 hours.[2][19] An even distribution is critical for a uniform monolayer.[18]

  • Incubation: Incubate cells under standard conditions (37°C, 5% CO₂) until the monolayer is fully confluent.[2]

  • Controlling for Proliferation (Expert Insight): Cell proliferation can interfere with the measurement of cell migration.[4] To isolate migration, it is crucial to inhibit cell division. This can be achieved by:

    • Serum Starvation: Switching to a low-serum (e.g., 0.5-2% FBS) or serum-free medium after the monolayer has formed.[4] However, the optimal serum concentration can be cell-type dependent and may need to be determined empirically, as some serum is often required for migration.[12][20][21]

    • Mitotic Inhibitor: Pre-treating the cells with an inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the wound.[12][18]

  • Creating the Wound:

    • Carefully aspirate the medium.

    • Using a sterile p200 pipette tip, make a single, straight scratch down the center of the well.[2][3] Apply firm and consistent pressure to ensure a clean, cell-free gap.[17] Using a ruler or guide can improve consistency.[2]

    • Trustworthiness Check: To ensure a defined and consistent wound area, commercially available inserts that create a gap without scratching the surface can also be used.[2][22]

  • Washing: Gently wash the wells 2-3 times with sterile PBS or serum-free medium to remove detached cells and debris.[2][9] This step is crucial for clear imaging of the wound edges.

  • Treatment Application: Aspirate the final wash and add fresh, low-serum medium containing the predetermined non-toxic concentrations of the benzoxazole compounds.[18] Include the following essential controls:

    • Negative Control: Medium with vehicle only (e.g., 0.1% DMSO).

    • Positive Control (Optional): A known inhibitor or promoter of cell migration.

  • Imaging and Data Acquisition:

    • Immediately place the plate on the microscope stage.

    • Capture the first image of the scratch in predefined locations for each well (Time = 0).[2] Use phase-contrast microscopy for clear visualization of the gap.[23]

    • Marking reference points on the bottom of the plate helps ensure the same field of view is imaged at each time point.[2][23]

    • Continue capturing images at regular intervals (e.g., every 6, 12, or 24 hours) depending on the migration speed of the cell line.[2][17]

III. Data Analysis and Interpretation

A. Image Analysis using ImageJ/Fiji

ImageJ is a powerful, open-source tool for analyzing wound healing assay images.[25] Several plugins are available to streamline this process.[25][26][27][28]

  • Installation: Download and install ImageJ/Fiji. Plugins like "Wound Healing Size Tool" can be added to the plugins folder.[26]

  • Set Scale: Calibrate the image to convert pixel measurements into real-world units (e.g., µm).[26]

  • Measure Wound Area:

    • Open the image sequence for a specific well.

    • Use the software's tools (e.g., manual tracing or semi-automated thresholding) to select the cell-free "wound" area at each time point.[23][26][29]

    • Record the area (in µm²) for T=0 and all subsequent time points.

B. Calculating Migration Metrics

The most common metric is the percentage of wound closure.[23]

Formula for Percent Wound Closure:

  • % Wound Closure = [ (Areat=0 - Areat=Δt) / Areat=0 ] * 100

Where:

  • Areat=0 is the initial wound area.

  • Areat=Δt is the wound area after a specific time interval.[25]

C. Data Presentation

Summarize the quantitative data in a clear, structured table for easy comparison between different concentrations of the benzoxazole compounds and the controls.

Treatment (Concentration)Initial Wound Area (µm²) at T=0Wound Area (µm²) at T=24h% Wound Closure at T=24hStandard Deviation
Vehicle Control (0.1% DMSO)500,000150,00070.0%± 4.5%
Benzoxazole Cmpd A (1 µM)502,000251,00050.0%± 5.1%
Benzoxazole Cmpd A (5 µM)498,000398,40020.0%± 3.8%
Benzoxazole Cmpd B (1 µM)505,000101,00080.0%± 4.2%

Note: Data are hypothetical and for illustrative purposes only.

D. Statistical Analysis

To determine if the observed differences are statistically significant, use appropriate tests such as a one-way ANOVA followed by post-hoc tests or an unpaired t-test when comparing two groups.[24][30] A p-value of less than 0.05 is typically considered significant.[24]

IV. Mechanistic Insights: Hypothesized Signaling Pathway

Cell migration is a complex process orchestrated by intricate signaling networks. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell motility, influencing cytoskeletal rearrangements, cell polarization, and adhesion.[[“]][32][33][34] Benzoxazole compounds, known to affect cell growth and survival, may exert their anti-migratory effects by interfering with this critical pathway.

PI3K_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., Rac1/Cdc42, GSK-3β) Akt->Downstream phosphorylates Benzoxazole Benzoxazole Compound Benzoxazole->PI3K Hypothesized Inhibition Migration Actin Cytoskeleton Remodeling & Cell Migration Downstream->Migration regulates

Caption: Hypothesized inhibition of the PI3K/Akt pathway by benzoxazoles.

The activation of PI3K by growth factors leads to the activation of Akt, which in turn phosphorylates a host of downstream substrates that regulate the cellular machinery required for migration.[19][33] We hypothesize that the observed anti-migratory effects of certain benzoxazole compounds could be due to the inhibition of key nodes in this pathway, such as PI3K or Akt itself. Further experiments, such as Western blotting for phosphorylated Akt (p-Akt), would be required to validate this hypothesis.

References

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). SOPs.io. [Link]

  • Suarez-Arnedo, A., et al. (n.d.). An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays. PMC. [Link]

  • Liang, C. C., et al. (n.d.). Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • How Does PI3K Contribute To Cell Movement?. (n.d.). Consensus Academic Search Engine. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM. [Link]

  • New Fluorescent Benzoxazole Compound Inhibits Cancer Cell Growth. (n.d.). DXB News Network. [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.). ResearchGate. [Link]

  • A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition. (n.d.). NIH. [Link]

  • PI3K/Akt signaling pathway in cell migration. PI3K/Akt promotes cell... (n.d.). ResearchGate. [Link]

  • PI3K induced actin filament remodeling through Akt and p70S6K1: implication of essential role in cell migration. (n.d.). American Physiological Society Journal. [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi. [Link]

  • Scratch Assay Protocol. (n.d.). Axion Biosystems. [Link]

  • Data Analysis of Wound Healing and Cell Migration Assays. (2024, March 21). ibidi. [Link]

  • Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. (n.d.). Corning. [Link]

  • How to use ImageJ for Scratch Assay Analysis: A Powerful Tool for Cell Migration Measurement. (2025, June 16). CLYTE Technologies. [Link]

  • Involvement of the PI3K/Akt Signaling Pathway in Platelet-Derived Growth Factor-Induced Migration of Human Lens Epithelial Cells. (n.d.). Taylor & Francis Online. [Link]

  • An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays. (2025, September 2). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. [Link]

  • CSMA is an ImageJ plugin for automated wound healing (scratch) assay analysis. (n.d.). GitHub. [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023, June 30). Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Wound healing assay: analysis in ImageJ. (2014, December 8). BIII. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. (n.d.). PMC. [Link]

  • Optimum Serum Concentration Enhances Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells and Promotes Intracellular Delivery of Proapoptotic Domain via Cell-Penetrating Peptides. (n.d.). ACS Publications. [Link]

  • Imaging and Analyzing Your Wound Healing Assay. (2025, April 29). Bitesize Bio. [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. (2025, April 29). Bitesize Bio. [Link]

  • Understanding Cell Migration Statistical Significance in Wound Healing (Scratch) Assays. (2025, July 21). SOPs.io. [Link]

  • Exploring Cellular Migration and Repair with the Wound Healing Assay. (n.d.). Medium. [Link]

  • Optimum Serum Concentration Enhances Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells and Promotes Intracellular Delivery of Proapoptotic Domain via Cell-Penetrating Peptides. (2026, January 15). PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022, August 8). PMC. [Link]

  • CytoSelect™ 24-Well Wound Healing Assay. (n.d.). Cell Biolabs, Inc.. [Link]

  • MSHOT Live-Cell Imaging System: Real-Time Imaging in Wound Healing Assays. (2025, July 21). Fluorescence and Biological microscopes. [Link]

  • An introduction to the wound healing assay using live-cell microscopy. (n.d.). PMC. [Link]

  • In vitro wound healing assays – state of the art. (2016, April 19). De Gruyter. [Link]

  • Optimizing Wound Healing and Cell Migration Assays. (n.d.). CliniSciences. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PMC. [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024, February 18). Springer. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021, January 15). PubMed. [Link]

  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025, August 10). ResearchGate. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PubMed. [Link]

Sources

Application Note: High-Throughput Screening of a 2-Ethylbenzoxazole Library for Antimicrobial Hit Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the high-throughput screening (HTS) of a focused 2-ethylbenzoxazole small-molecule library . Benzoxazoles are "privileged scaffolds" in medicinal chemistry, structurally mimicking the purine bases of DNA and exhibiting broad biological activity, including inhibition of bacterial DNA gyrase and eukaryotic kinases.

This protocol focuses on a phenotypic whole-cell screen against Methicillin-resistant Staphylococcus aureus (MRSA), utilizing a resazurin-based fluorescence readout. It emphasizes the critical "2-ethyl" substitution, which provides a specific lipophilic profile enhancing membrane permeability—a common bottleneck in antibacterial drug discovery.

Scientific Rationale & Library Properties

The Scaffold: 2-Ethylbenzoxazole

The benzoxazole core consists of a benzene ring fused to an oxazole ring. The 2-position is the primary vector for diversification.

  • Why 2-Ethyl? Unlike a rigid methyl group, the ethyl linker introduces rotational freedom and increased lipophilicity (LogP modulation). This is critical for penetrating the peptidoglycan layer of Gram-positive bacteria like MRSA.

  • Target Mechanism: Derivatives of this scaffold often target DNA Gyrase (Subunit B) or Topoisomerase IV , disrupting bacterial replication [1].

Library Specifications (Quality Control)

Before screening, the library must pass strict QC to ensure data integrity.

  • Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM stock.[1]

  • Purity Threshold: >90% (determined by LC-MS).

  • Storage: -20°C in Matrix tubes; minimize freeze-thaw cycles (<5).

Assay Development: The Self-Validating System

A screen is only as good as its statistical robustness. You cannot proceed to the primary screen without validating the assay window using the Z-factor metric.

The Z-Factor (Z')

The Z-factor quantifies the separation between the positive control (max inhibition) and negative control (min inhibition).

Formula:


[2]
  • 
    : Standard deviation of positive/negative controls.[2]
    
  • 
    : Mean signal of positive/negative controls.[2]
    

Interpretation:

  • Z' > 0.5: Excellent assay (Go for HTS).

  • 0 < Z' < 0.5: Marginal (Optimization required).

  • Z' < 0: Fail (Do not screen).

Control Selection
  • Negative Control (0% Inhibition): 0.5% DMSO in culture media (matches library solvent).

  • Positive Control (100% Inhibition): Vancomycin (2 µg/mL) or Rifampicin.

Detailed Protocol: Resazurin Microplate Assay

Principle: Resazurin (blue, non-fluorescent) is reduced by viable bacterial reductases to resorufin (pink, highly fluorescent). Dead bacteria do not generate a signal.

Materials & Equipment
  • Library: 2-ethylbenzoxazole derivatives (384-well source plates).

  • Organism: MRSA (ATCC 43300).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dispenser: Labcyte Echo (Acoustic) or Multidrop Combi.

  • Reader: PerkinElmer EnVision or BMG PHERAstar (Ex 560 nm / Em 590 nm).

Workflow Diagram

The following diagram illustrates the critical path from library source to hit identification.

HTS_Workflow Start Library Source Plate (10 mM in DMSO) Dispense Acoustic Dispensing (50 nL to Assay Plate) Start->Dispense Pin/Echo Transfer Bacteria Bacterial Seeding (5x10^5 CFU/mL in CAMHB) Dispense->Bacteria Compound Ready Incubate1 Incubation (18h @ 37°C) Bacteria->Incubate1 Dye Add Resazurin (0.001% Final Conc.) Incubate1->Dye Incubate2 Develop Signal (2-4h @ 37°C) Dye->Incubate2 Read Fluorescence Read (Ex 560 / Em 590) Incubate2->Read Analysis Data Normalization & Z-Factor Calc Read->Analysis

Caption: Figure 1. Step-by-step HTS workflow for phenotypic screening of the benzoxazole library.

Step-by-Step Procedure
  • Plate Preparation (Assay Ready Plates):

    • Use the Labcyte Echo to transfer 50 nL of library compounds (10 mM) into empty black-walled, clear-bottom 384-well plates.

    • Final Screening Concentration: 10 µM (assuming 50 µL assay volume).

    • Include columns 1 and 2 for controls (Col 1: DMSO only; Col 2: Vancomycin).

  • Bacterial Inoculum:

    • Dilute an overnight culture of MRSA in CAMHB to reach a density of 5 × 10⁵ CFU/mL .

    • Note: Keep the suspension homogenous to avoid "edge effects" or drift.

  • Dispensing:

    • Dispense 50 µL of the bacterial suspension into the assay-ready plates containing the compounds.

    • Result: Final DMSO concentration is 0.1% (well tolerated by MRSA).

  • Primary Incubation:

    • Incubate plates at 37°C for 18 hours . Use a humidified incubator to prevent evaporation in corner wells.

  • Reagent Addition:

    • Add 10 µL of Resazurin solution (0.15 mg/mL in PBS).

    • Incubate for an additional 2–4 hours at 37°C. Monitor a test plate; stop when the Negative Control wells are bright pink (fully reduced).

  • Detection:

    • Measure Fluorescence Intensity (FI) at Ex 560 nm / Em 590 nm.

Data Analysis & Hit Triage

Normalization

Convert raw Fluorescence Units (RFU) to Percent Inhibition :



(Note: In a fluorescence viability assay, high signal = growth. Therefore, low signal = inhibition.)

Hit Selection Logic

Do not rely solely on a fixed threshold (e.g., >50%). Use a statistical cutoff based on the noise of the specific plate.

  • Hit Cutoff: Mean Inhibition of Samples + 3 Standard Deviations (3σ).

  • Triage: Remove "frequent hitters" or PAINS (Pan-Assay Interference Compounds) that show activity in unrelated assays (e.g., redox cyclers).

Decision Tree for Hit Validation

Decision_Tree Input Primary Screen Hit (> Mean + 3SD) CherryPick Cherry Pick from Stock Input->CherryPick Retest Retest in Triplicate (Single Conc) CherryPick->Retest Confirm Confirmed? Retest->Confirm DoseResp Dose Response (IC50) 10-point dilution Confirm->DoseResp Yes Discard Discard / False Positive Confirm->Discard No Counter Counter Screen (Mammalian Cytotoxicity) DoseResp->Counter Select Selectivity Index (CC50 / IC50 > 10) Counter->Select Lead Validated Lead (SAR Ready) Select->Lead Selective Select->Discard Toxic

Caption: Figure 2. Logic flow for validating primary hits and filtering out toxic compounds.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z-Factor (<0.5) High well-to-well variability.Check dispenser calibration. Ensure bacteria are kept in suspension during dispensing.
Edge Effect Evaporation in outer wells.Use breathable membranes or fill edge wells with media only (dummy wells).
Signal Saturation Incubation with Resazurin too long.Reduce dye incubation time. Read plates immediately after signal development.
False Positives Compound autofluorescence.Check hits in media without bacteria. Benzoxazoles can be fluorescent; background subtraction may be needed.[3][4]

References

  • Benzoxazole Scaffold Activity

    • Source: Ertan, T., et al. (2009). Synthesis and biological evaluation of new 2-substituted-5-substituted-benzoxazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry.
  • Z-Factor Validation

    • Source: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Resazurin Assay Protocol

    • Source: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Antimicrobial Screening Standards

    • Source: CLSI (Clinical and Laboratory Standards Institute).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale column purification?

A1: Before committing your entire batch of crude product to a column, it is crucial to first develop and optimize your separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to screen various solvent systems to find the optimal mobile phase for your separation.[1] This preliminary step will save you significant time, solvent, and potentially your valuable compound.

The primary goals of this initial TLC analysis are:

  • Assess the complexity of the crude mixture: Determine the number of components present.

  • Evaluate solvent systems: Test different ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane) to achieve good separation between your target compound and impurities.[2]

  • Determine the ideal Rf value: For effective separation on a flash column, aim for an Rf value of approximately 0.3-0.4 for your target compound.[3]

Q2: My target compound, this compound, is streaking on the silica TLC plate. What does this mean and how can I fix it?

A2: Streaking of nitrogen-containing heterocyclic compounds like your benzoxazole derivative on a silica gel TLC plate is a common issue.[1] It is often caused by the interaction of the basic nitrogen atom in the benzoxazole ring with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and band broadening during column chromatography.

Here are some effective solutions:

  • Incorporate a basic modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a solution of ammonia in methanol, to your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and resulting in sharper bands.

  • Consider an alternative stationary phase: If streaking persists, you might consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.[1] Reversed-phase chromatography (C18) is another option that is generally less prone to issues with basic compounds.[1]

Q3: I'm seeing poor separation between my product and an impurity, even after trying several solvent systems. What are my next steps?

A3: Achieving baseline separation can be challenging, especially with closely related impurities. If you've exhausted simple binary solvent systems, consider these more advanced strategies:

  • Employ a gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[1] This involves gradually increasing the polarity of the mobile phase during the chromatography run. This can help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities, often with improved resolution. Automated flash chromatography systems are particularly adept at creating precise and reproducible gradients.[4][5]

  • Optimize sample loading: Overloading the column is a frequent cause of poor separation.[1] As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1] If you are dealing with a difficult separation, reducing the sample load can significantly improve resolution.[5] Dry loading your sample, where the crude material is pre-adsorbed onto a small amount of silica gel before being placed on the column, can also lead to better initial band sharpness and improved separation.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: The compound is not eluting from the column.
Possible Cause Underlying Rationale Recommended Solution
Solvent system is not polar enough. The mobile phase does not have sufficient solvating power to move the compound through the stationary phase. This is common for polar compounds.Drastically increase the polarity of the mobile phase. A steep gradient from a non-polar to a highly polar solvent system can be effective. For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.[1][2]
Irreversible adsorption or decomposition on silica gel. The acidic nature of silica gel can sometimes lead to strong, irreversible binding or even decomposition of sensitive compounds.[1]Before running a full column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute to check for any degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1][3]
Problem 2: The purified fractions are still showing impurities by TLC or NMR.
Possible Cause Underlying Rationale Recommended Solution
Column overloading. Exceeding the loading capacity of the column leads to broad bands that overlap, resulting in mixed fractions.[1]Reduce the amount of crude material loaded onto the column. A typical load is 1-5% of the silica gel mass.[1] For challenging separations, a lower loading of around 1% may be necessary.[5] Alternatively, use a larger column with more stationary phase.[1]
Inappropriate fraction size. Collecting fractions that are too large can lead to the mixing of separated components as they elute from the column.Collect smaller fractions, especially around the elution point of your target compound. This will give you a better chance of isolating pure fractions.
Co-eluting impurities. An impurity may have a polarity very similar to your target compound, making separation with the chosen solvent system impossible.Re-evaluate your mobile phase using TLC. You may need to try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a system with a different polar component like dichloromethane or ether.[2]
Problem 3: Low recovery of the final product.
Possible Cause Underlying Rationale Recommended Solution
Compound is too soluble in the mobile phase. If your compound has a very high Rf value (moves very quickly on TLC), it may elute very early from the column, potentially with non-polar impurities in the solvent front.Adjust your solvent system to be less polar to achieve an Rf value for your target compound in the range of 0.3-0.4.[3]
Compound is partially insoluble in the loading solvent. If the compound is not fully dissolved when loaded onto the column, it can lead to uneven application and channeling, resulting in poor separation and recovery.Ensure your crude material is fully dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider dry loading.
Product is spread across too many fractions. A long, trailing elution can result in the product being diluted across a large number of fractions, making isolation difficult and leading to apparent low recovery.Once your product starts to elute, you can try slightly increasing the polarity of the mobile phase to sharpen the elution band and push the remaining product off the column more quickly.[3]

Experimental Workflow and Protocols

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product This compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Initial Assessment SampleLoad Sample Loading (Wet or Dry) Crude->SampleLoad Crude Material ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep Optimized Solvent System ColumnPrep->SampleLoad Elution Elution (Isocratic or Gradient) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: Chromatographic purification workflow.

Step-by-Step Protocol for Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.

  • Mobile Phase Selection:

    • Using TLC, determine a suitable mobile phase. A good starting point for benzoxazole derivatives could be a mixture of ethyl acetate and hexane.[6]

    • Adjust the ratio of the solvents to achieve an Rf of 0.3-0.4 for the target compound.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material you need to purify.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles trapped in the stationary phase.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface of the stationary phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply pressure (if using flash chromatography) to begin the elution.

    • Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of your purification.

    • Continuously monitor the elution process using TLC to track the separation of your compounds.

  • Isolation of the Pure Product:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Relationship between Key Chromatographic Parameters

ChromatographyParameters SolventPolarity Mobile Phase Polarity RfValue Rf Value (TLC) SolventPolarity->RfValue Increases ElutionTime Elution Time (Column) SolventPolarity->ElutionTime Decreases RfValue->ElutionTime Inversely Proportional Resolution Resolution PeakShape Peak Shape (Tailing/Streaking) Resolution->PeakShape Impacted by SampleLoad Sample Load SampleLoad->Resolution Decreases (if overloaded) StationaryPhase Stationary Phase Activity (e.g., acidic silica) StationaryPhase->PeakShape Can cause

Sources

Technical Support Center: Solubility Optimization for 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone (EBE) Solvent Focus: Dimethyl Sulfoxide (DMSO) Chemical Context: Benzoxazole derivative, lipophilic, planar scaffold.

Executive Summary

This guide addresses solubility challenges associated with This compound . While the benzoxazole core suggests good theoretical solubility in polar aprotic solvents like DMSO, users frequently encounter three distinct failure modes:

  • Kinetic Dissolution Barrier: Difficulty dissolving the dry powder initially due to high crystal lattice energy.

  • Moisture-Induced Precipitation: Stock solutions becoming cloudy upon storage due to DMSO hygroscopicity.[1]

  • Aqueous "Crash Out": Immediate precipitation when diluting DMSO stocks into biological buffers (PBS, media).

Module 1: Initial Dissolution (Getting it into Solution)

The Issue

You have added DMSO to the solid powder, but particles remain visible, or a gelatinous layer has formed at the bottom of the vial.

Root Cause: Lattice Energy vs. Solvation Energy

This molecule contains a planar benzoxazole core with an acetyl group at the 7-position. This structure promotes strong


-

stacking interactions in the solid state, creating a stable crystal lattice. Simply adding DMSO is often thermodynamically sufficient but kinetically slow; the solvent cannot easily penetrate the tightly packed crystal lattice without energy input.
Protocol: The "Thermodynamic Push"

Do not rely on vortexing alone. Follow this thermodynamic activation sequence:

  • Solvent Choice: Ensure you are using Anhydrous DMSO (Water content <0.1%).

    • Why: Even 1% water content acts as an anti-solvent for benzoxazoles, drastically reducing solubility [1].

  • The Heat-Sonicate Cycle:

    • Step A: Seal the vial tightly (Parafilm is recommended).

    • Step B: Sonicate in an ultrasonic water bath for 10 minutes at ambient temperature.

    • Step C: If solids persist, warm the vial to 40–45°C (do not exceed 60°C) for 5 minutes.

    • Step D: Vortex immediately while warm.

    • Mechanism:[1][2][3] Heat disrupts the crystal lattice (overcoming lattice energy), while sonication breaks apart aggregates, increasing the surface area for solvent interaction [2].

Visual Workflow: Dissolution Decision Tree

DissolutionProtocol cluster_loop Max 3 Cycles Start Solid Powder + DMSO Vortex Vortex (30 sec) Start->Vortex Check1 Visual Inspection: Clear Solution? Sonicate Sonicate (10 min) Check1->Sonicate No (Solids remain) Heat Heat to 45°C (5 min) Check1->Heat No (Still cloudy) Success QC Pass: Ready for Aliquot Check1->Success Yes Vortex->Check1 Sonicate->Check1 Heat->Vortex Fail Consult Chemistry: Check Purity/Salt Form

Caption: Step-by-step decision tree for solubilizing stubborn benzoxazole derivatives.

Module 2: Stability & Storage (Keeping it in Solution)

The Issue

A stock solution that was clear on Friday appears cloudy or has a fine precipitate on Monday.

Root Cause: The Hygroscopic Trap

DMSO is aggressively hygroscopic.[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped [3].

  • Mechanism: As DMSO absorbs atmospheric water, the solvent power decreases. Water is a poor solvent for this compound.[4] The solution crosses the "saturation limit," and the compound re-crystallizes.

Prevention Protocol
VariableRecommendationScientific Rationale
Vial Type Glass (Amber) or PolypropyleneAvoid Polystyrene (DMSO dissolves it). Amber protects from light-induced oxidation.
Headspace Argon/Nitrogen PurgeDisplaces moist air before capping.
Temperature -20°C or -80°CLowers kinetic rate of degradation, though freeze-thaw cycles can induce precipitation.
Aliquoting Single-Use Only Critical: Repeated opening of a master stock introduces moisture every time.

Module 3: Application (The "Crash Out" in Biology)

The Issue

When diluting the DMSO stock into cell culture media or PBS (e.g., 1000x dilution), the solution instantly turns milky or the compound precipitates.

Root Cause: The Solubility Cliff

This is a classic "Oiling Out" phenomenon.[5]

  • High Local Concentration: When a drop of DMSO stock hits the aqueous buffer, the local concentration of the compound is high.

  • Dielectric Shock: The solvent environment shifts rapidly from lipophilic (DMSO) to hydrophilic (Water).

  • Nucleation: The compound molecules aggregate faster than they can disperse, forming micro-precipitates that may be invisible to the naked eye but ruin assay potency [4].

Protocol: Intermediate Serial Dilution

Never jump directly from 100% DMSO to 0.1% DMSO in buffer. Use an intermediate step.

Example Target: 10 µM Final Assay Concentration (0.1% DMSO)

  • Wrong Way: Add 1 µL of 10 mM Stock directly to 999 µL Buffer.

  • Right Way (The "Step-Down" Method):

    • Step 1: Dilute 10 mM Stock (100% DMSO)

      
       1 mM Working Stock (10% DMSO / 90% Buffer).
      
      • Note: The 10% DMSO helps keep the compound soluble during this transition.

    • Step 2: Dilute 1 mM Working Stock

      
       10 µM Assay Well (Final 0.1% DMSO).
      
Visual Mechanism: The Precipitation Trap

CrashOut cluster_process Mixing Zone Stock DMSO Stock (Solvated) Shock Dielectric Shock Stock->Shock Direct Addition Buffer Aqueous Buffer (High Polarity) Buffer->Shock Nucleation Rapid Nucleation Shock->Nucleation Water Repulsion Agg Aggregation/Precipitation Nucleation->Agg Loss of Bioavailability

Caption: Mechanism of compound precipitation during direct aqueous dilution.

Frequently Asked Questions (FAQ)

Q: Can I use a co-solvent to improve aqueous solubility? A: Yes. If the compound crashes out in PBS, try adding a non-ionic surfactant. Tween-80 (0.01% - 0.1%) or Pluronic F-127 can be added to the assay buffer before introducing the compound. These form micelles that encapsulate the lipophilic benzoxazole, preventing precipitation without interfering with most receptor-ligand interactions.

Q: My frozen stock has crystals. Should I heat it? A: Yes, but carefully. Frozen DMSO stocks often push the compound out of solution as the DMSO crystallizes (DMSO freezes at ~19°C). Upon thawing, the compound may remain solid.

  • Action: Thaw completely at Room Temperature, then vortex. If crystals persist, heat to 37°C for 5 minutes. Do not refreeze multiple times; this promotes crystal growth (Ostwald ripening) [5].

Q: What is the estimated solubility limit? A: While experimental values vary by purity, benzoxazole derivatives of this molecular weight typically exhibit DMSO solubility in the 10–50 mg/mL range. For biological assays, aim for stock concentrations of 10 mM rather than 100 mM to avoid supersaturation issues.

References

  • BenchChem Technical Support. (2025).[5][6] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from

  • Ziath. (2014). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2] Retrieved from

  • Gaylord Chemical. (2003). Dimethyl Sulfoxide (DMSO) Solubility Data.[1][7][8][9][10][11] Bulletin 102. Retrieved from

  • NanoTemper Technologies. Ligand serial dilution strategies for hydrophobic compounds. Retrieved from

  • PubChem. this compound (CID 24213754). National Library of Medicine. Retrieved from

Sources

Validation & Comparative

Comparing cytotoxicity of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone with Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Profiling: 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone vs. Sorafenib Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a structured framework for evaluating the cytotoxicity of This compound (hereafter referred to as EB-7E ) against the clinical standard Sorafenib (Nexavar).

While Sorafenib is a well-characterized multi-kinase inhibitor (VEGFR, PDGFR, RAF) used as the standard of care for Hepatocellular Carcinoma (HCC), EB-7E represents a structural class of 2,7-disubstituted benzoxazoles . This scaffold has gained significant attention in medicinal chemistry for its potential to inhibit receptor tyrosine kinases (RTKs) and induce apoptosis in cancer cells. This guide synthesizes established protocols with structure-activity relationship (SAR) insights to facilitate an objective head-to-head assessment.

Compound Profiles & Mechanistic Rationale

Reference Standard: Sorafenib
  • Class: Bi-aryl urea multi-kinase inhibitor.

  • Mechanism: Inhibits tumor cell proliferation (via RAF/MEK/ERK pathway) and angiogenesis (via VEGFR/PDGFR).

  • Clinical Status: FDA-approved for HCC, RCC, and differentiated thyroid carcinoma.

  • Key Cytotoxicity Metric: IC50 ~2.5–5.0 µM in HepG2 (Liver cancer) cell lines [1].

Candidate: this compound (EB-7E)
  • Class: 2,7-Disubstituted Benzoxazole.[1]

  • Structural Significance: The benzoxazole moiety is a bioisostere of the purine/pyrimidine rings found in ATP, making it a privileged scaffold for kinase inhibition.

  • Target Potential: Literature on 2,7-substituted benzoxazoles suggests potential affinity for VEGFR-2 and EGFR kinase domains. The C7-acetyl group provides an acceptor site for hydrogen bonding within the ATP-binding pocket, potentially mimicking the pharmacophore of known inhibitors [2][3].

Mechanistic Pathway & Inhibition Logic[2]

The following diagram illustrates the convergent signaling pathways targeted by Sorafenib and the theoretical intervention points for the benzoxazole derivative EB-7E.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR RAS RAS (GTPase) VEGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK Nucl Nucleus: Proliferation/Survival ERK->Nucl Sora SORAFENIB (Multi-Kinase Inhibitor) Sora->VEGFR Inhibit Sora->RAF Inhibit Benz EB-7E (Benzoxazole Scaffold) Benz->VEGFR Predicted Target

Figure 1: Signal Transduction Blockade. Sorafenib acts as a dual-action inhibitor on VEGFR and RAF. The Benzoxazole derivative (EB-7E) is evaluated for upstream inhibition at the VEGFR-2 ATP-binding site.

Comparative Experimental Protocol

To ensure scientific integrity, the comparison must be conducted using a self-validating system where Sorafenib serves as the positive control.

A. Cell Line Selection
  • Primary Model: HepG2 (Human Hepatocellular Carcinoma). Rationale: High expression of VEGFR and proven sensitivity to Sorafenib.

  • Specificity Control: HUVEC (Human Umbilical Vein Endothelial Cells). Rationale: To distinguish between anti-cancer cytotoxicity and general anti-angiogenic toxicity.

  • Safety Control: WI-38 (Normal Fibroblasts). Rationale: To determine the Selectivity Index (SI).

B. Cytotoxicity Assay Workflow (MTT Protocol)

This protocol minimizes edge effects and evaporation variance, critical for accurate IC50 determination.

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment:

    • Dissolve EB-7E and Sorafenib in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium.

    • Critical Control: Final DMSO concentration must be < 0.1% in all wells.

  • Incubation: Treat cells for 48 hours . (Causality: 24h is often insufficient for kinase inhibitors to induce measurable apoptosis).

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance (OD) at 570 nm.

C. Data Analysis & Interpretation

Calculate % Cell Viability:


[1][2][3][4][5]

Fit data to a non-linear regression model (Log(inhibitor) vs. response) to derive the IC50.

Comparative Performance Benchmarks

Since EB-7E is a candidate compound, its performance should be benchmarked against established ranges for Sorafenib and high-potency benzoxazole derivatives found in literature.

Table 1: Reference Cytotoxicity Values (HepG2 Cell Line)
CompoundIC50 (µM)Mechanism NoteReference
Sorafenib 2.50 – 5.57 Standard of Care (Multi-kinase inhibition)[1][4]
Benzoxazole Class (High Potency) 0.10 – 2.00Optimized 2,5-disubstituted derivatives (VEGFR-2 specific)[2][5]
Benzoxazole Class (Moderate) 10.0 – 50.0Simple derivatives (e.g., lacking aryl-urea extensions)[4]
EB-7E (Candidate) To be determinedPredicted: 5.0 – 20.0 µM (based on fragment size)--

Interpretation Guide:

  • If EB-7E IC50 < 2.5 µM: The candidate exhibits superior potency to Sorafenib. This is rare for a simple ethanone derivative and suggests a highly specific binding mode.

  • If EB-7E IC50 = 2.5 – 10 µM: The candidate is comparable to the standard. Further optimization (e.g., extending the C-2 position) could yield a lead compound.

  • If EB-7E IC50 > 50 µM: The compound is likely inactive as a single agent. It may serve better as a fragment for fragment-based drug design (FBDD).

Strategic Recommendations

  • Structure-Activity Relationship (SAR) Expansion: The "1-ethanone" group at position 7 is a relatively small pharmacophore. To rival Sorafenib's potency, consider reacting the acetyl group to form a chalcone or hydrazone linker. Literature indicates that extending the conjugation at C7 significantly enhances cytotoxicity against HepG2 cells by improving lipophilicity and active site occupation [3].

  • Mechanistic Validation: If EB-7E shows cytotoxicity (IC50 < 20 µM), validate the mechanism via a VEGFR-2 Kinase Assay . Sorafenib typically inhibits VEGFR-2 with an IC50 of ~90 nM [4]. A comparable enzymatic inhibition profile would confirm that the cytotoxicity is target-driven rather than off-target toxicity.

References

  • BenchChem. (2025). Comparative Analysis of In Vitro and In Vivo Anticancer Activity: A 3,5-Diarylisoxazole Derivative Versus Sorafenib.

  • Abdel-Aziz, H. A., et al. (2022).[3] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Helby, A. A., et al. (2019). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Asian Journal of Pharmaceutical and Health Sciences.

  • Ibrahim, T. S., et al. (2022).[3] Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers. Pharmaceuticals.[1][2][3][6][7]

  • PubChem. (n.d.).[5] Compound Summary: this compound.[8] National Library of Medicine.

Sources

Comparative Guide: Cross-Reactivity Profiling of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone (referred to herein as EBE-7 ) represents a distinct chemotype within the benzoxazole class. While benzoxazoles are "privileged scaffolds" in medicinal chemistry—serving as the core for therapeutics ranging from NSAIDs (Benoxaprofen) to transthyretin stabilizers (Tafamidis)—their planarity and lipophilicity often lead to high promiscuity (cross-reactivity).

This guide details the specific cross-reactivity profiling required for EBE-7. Unlike highly specific biologics, EBE-7 requires rigorous screening against three critical "off-target" clusters: CYP450 enzymes (metabolic interference), Kinases (ATP-binding mimicry), and COX enzymes (structural homology to NSAIDs).

Chemical Identity & Pharmacophore[1]
  • CAS: 24213754

  • Core Scaffold: 1,3-Benzoxazole[1][2][3][4]

  • Key Substituents: 2-Ethyl (lipophilic anchor), 7-Acetyl (hydrogen bond acceptor).

  • Primary Liability: The 7-acetyl group combined with the benzoxazole core mimics the adenosine ring of ATP, necessitating rigorous kinase selectivity profiling.

Comparative Analysis: EBE-7 vs. Reference Standards

To validate the specificity of EBE-7, it must be benchmarked against established benzoxazole derivatives with known profiles. This comparison highlights where EBE-7 sits on the spectrum between "Specific Drug" and "Promiscuous Probe."

Table 1: Cross-Reactivity Benchmarks
FeatureEBE-7 (Target Compound) Tafamidis (Clinical Reference) Chlorzoxazone (Metabolic Probe) Genistein (Promiscuity Control)
Primary Class Synthetic LeadTTR StabilizerMuscle RelaxantKinase Inhibitor (Broad)
CYP Cross-Reactivity High Risk (CYP1A2/2E1) LowHigh (CYP2E1 Substrate) Moderate
Kinase Selectivity Unknown (Requires Profiling)High (Non-kinase target)N/ALow (Pan-inhibitor)
COX-1/2 Binding Moderate Risk (Scaffold homology)LowLowModerate
Profiling Priority 1. Kinome Scan2. CYP Inhibition Clinical Safety MonitoringMetabolic StabilityAssay Interference

Expert Insight: The 2-ethyl substituent in EBE-7 increases lipophilicity compared to Chlorzoxazone, potentially increasing non-specific binding to serum proteins and CYP enzymes.

Experimental Protocols for Cross-Reactivity

The following protocols are designed to be self-validating. Every assay includes a positive control (promiscuous binder) and a negative control (solvent only).

Protocol A: Kinase Cross-Reactivity (The "Kinome Scan")

Rationale: The benzoxazole core is an isostere of the purine base in ATP. EBE-7 is likely to cross-react with ATP-binding pockets of VEGFR-2 or EGFR.

Methodology: FRET-based Competitive Binding Assay (LanthaScreen).

  • Preparation: Dissolve EBE-7 in 100% DMSO to 10 mM. Serial dilute to 10 µM (screening concentration).

  • Tracer Addition: Add Europium-labeled anti-GST antibody and AlexaFluor-labeled Kinase Tracer to the kinase solution.

  • Incubation: Add EBE-7 (10 µM) to the well. Incubate for 1 hour at Room Temperature (RT).

  • Detection: Measure TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Validation:

    • High Signal (High Ratio): Tracer is bound (No cross-reactivity).

    • Low Signal (Low Ratio): EBE-7 displaced the tracer (Cross-reaction confirmed).

    • Control: Use Staurosporine (1 µM) as a positive control for displacement.

Protocol B: CYP450 Inhibition Profiling (Metabolic Liability)

Rationale: Benzoxazoles are historically known to inhibit CYP2E1 and CYP1A2. Cross-reactivity here leads to Drug-Drug Interactions (DDIs).

Methodology: Fluorogenic Substrate Assay.

  • Enzyme Mix: Prepare recombinant CYP1A2 and CYP2E1 baculosomes in Potassium Phosphate buffer (pH 7.4).

  • Substrate: Use 7-ethoxyresorufin (for CYP1A2) which yields fluorescent resorufin upon cleavage.

  • Reaction:

    • Well A: Enzyme + Substrate + EBE-7 (various concentrations).

    • Well B (Control): Enzyme + Substrate + α-Naphthoflavone (Known CYP1A2 inhibitor).

    • Well C (Negative): Enzyme + Substrate + DMSO.

  • Initiation: Add NADPH regenerating system to start the reaction. Incubate at 37°C for 30 mins.

  • Readout: Fluorescence intensity (Ex 530 nm / Em 590 nm).

  • Calculation: Calculate IC50. If IC50 < 1 µM, EBE-7 is a potent cross-reactor/inhibitor.

Visualizing the Screening Workflow

The following diagram illustrates the decision tree for profiling EBE-7. It moves from high-throughput "Safety Tier" screens to specific mechanistic assays.

CrossReactivityWorkflow Start Compound: EBE-7 (Benzoxazole Scaffold) Tier1 Tier 1: In Silico & Solubility (SwissADME / DMSO Sol) Start->Tier1 Tier2_A Tier 2A: Metabolic Screen (CYP1A2 / CYP2E1 Inhibition) Tier1->Tier2_A Tier2_B Tier 2B: Kinome Scan (ATP-Site Competition) Tier1->Tier2_B Decision Cross-Reactivity Detected? Tier2_A->Decision IC50 < 1µM Tier2_B->Decision >50% Displacement Tier3_Safe Proceed to Efficacy (Lead Optimization) Decision->Tier3_Safe NO (Selective) Tier3_Risk Structure-Activity Refinement (Modify 2-Ethyl or 7-Acetyl) Decision->Tier3_Risk YES (High Risk)

Figure 1: Strategic workflow for profiling EBE-7 cross-reactivity. Tier 2 represents the critical "Go/No-Go" experimental phase.

Mechanistic Pathway: CYP Interference

Understanding why EBE-7 cross-reacts is vital. The diagram below details the CYP1A2 interference pathway common to planar benzoxazoles.

CYP_Pathway EBE7 EBE-7 (Inhibitor) CYP1A2 CYP1A2 Enzyme (Heme Active Site) EBE7->CYP1A2 Competitive Binding Substrate Drug Substrate (e.g., Theophylline) Substrate->CYP1A2 Binds Complex_Active Enzyme-Substrate Complex CYP1A2->Complex_Active Normal Catalysis Complex_Blocked Enzyme-Inhibitor Complex (Dead End) CYP1A2->Complex_Blocked Inhibition Metabolite Oxidized Metabolite (Clearance) Complex_Active->Metabolite Toxicity Toxic Accumulation (Adverse Event) Complex_Blocked->Toxicity Substrate Buildup

Figure 2: Mechanism of Metabolic Cross-Reactivity. EBE-7 competition at the CYP1A2 heme site prevents clearance of co-administered drugs.

Interpretation of Results

When analyzing your data for EBE-7, use the following thresholds to categorize risk:

Table 2: Risk Stratification Matrix
AssayLow Risk (Green) Moderate Risk (Yellow) High Risk (Red) Action Item (If Red)
CYP Inhibition (IC50) > 10 µM1 µM – 10 µM< 1 µMModify 2-ethyl group to reduce lipophilicity (LogP).
Kinase Selectivity (S(35)) < 0.10.1 – 0.3> 0.3Remove 7-acetyl H-bond acceptor; increase steric bulk.
HepG2 Cytotoxicity > 100 µM20 µM – 100 µM< 20 µMStop progression; compound is a general toxin.

Author's Note: If EBE-7 shows high toxicity (< 20 µM) in HepG2 cells but low specific kinase activity, the mechanism is likely membrane disruption due to the planar, lipophilic nature of the benzoxazole. This is a "false positive" in drug discovery and warrants immediate structural revision.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24213754, this compound. Retrieved from [Link]

  • Karad, S. C., et al. (2021). Synthesis, antimicrobial activity, and molecular docking of benzoxazole derivatives.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[6] Retrieved from [Link]

  • Abdel-Aziz, S. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.[6] Retrieved from [Link]

  • Erol, D. D., et al. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities.[7] Arzneimittelforschung.[7] Retrieved from [Link]

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Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Benzoxazole-Based Inhibitors: A Focus on 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

The benzoxazole moiety, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a cornerstone in modern drug discovery.[1] Its rigid, planar structure and ability to form key hydrogen bonds and engage in π-π stacking interactions make it a "privileged scaffold." This means it can bind to a diverse array of biological targets with high affinity.[2][3] Found in both natural products and synthetic molecules, benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5] Their versatility stems from the relative ease of functionalization at multiple positions, allowing medicinal chemists to fine-tune their steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for specific targets.[6]

This guide provides a comparative analysis of the efficacy of various benzoxazole inhibitors, with a specific focus on the structural attributes of this compound. While extensive public domain data on this particular compound is limited, its core structure serves as an excellent archetype to explore the structure-activity relationships (SAR) that govern the efficacy of this potent class of inhibitors against key biological targets. We will delve into experimental data for well-characterized benzoxazole inhibitors, detail the rigorous methodologies required for their evaluation, and provide the scientific rationale behind these experimental designs.

Structural Profile: this compound

The subject of our analysis, this compound, possesses the core benzoxazole nucleus functionalized with an ethyl group at the 2-position and an acetyl group at the 7-position.[7] The synthesis of such a compound would typically follow a well-established pathway involving the condensation of a substituted 2-aminophenol with an appropriate carboxylic acid or its derivative, followed by functional group manipulation.

cluster_synthesis Generalized Synthesis of 2-Substituted Benzoxazoles cluster_modification Further Functionalization Aminophenol 2-Aminophenol Derivative Condensation Condensation (e.g., with PPA or heat) Aminophenol->Condensation CarboxylicAcid Carboxylic Acid / Acyl Chloride CarboxylicAcid->Condensation Benzoxazole 2-Substituted Benzoxazole Core Condensation->Benzoxazole FriedelCrafts Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) Benzoxazole->FriedelCrafts FinalProduct This compound FriedelCrafts->FinalProduct

Caption: A generalized workflow for the synthesis of functionalized benzoxazoles.

The ethyl group at C2 and the acetyl group at C7 are critical features. The C2 position often dictates interactions within the binding pockets of target proteins, while substitutions on the benzene ring can modulate solubility, cell permeability, and metabolic stability. To understand the potential efficacy of this compound, we will compare it to other benzoxazoles targeting well-defined enzymes.

Comparative Efficacy Analysis of Benzoxazole Inhibitors

The true measure of an inhibitor's efficacy lies in its performance in validated biological assays. Below, we compare the performance of known benzoxazole inhibitors across several key therapeutic areas.

Anticancer Activity: Targeting Tyrosine Kinases (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8] Its inhibition is a proven strategy in cancer therapy. Numerous benzoxazole derivatives have been developed as potent VEGFR-2 inhibitors.[9][10]

VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Signaling Response Angiogenesis Cell Proliferation Survival Signaling->Response Inhibitor Benzoxazole Inhibitor Inhibitor->Dimerization Blocks ATP binding site

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

Experimental Data:

Compound IDTargetIC₅₀ (nM)Target Cell Line(s)Reference
Compound 12l VEGFR-297.38 nMHepG2, MCF-7[8][11]
Compound 11b VEGFR-257 nMMCF-7, A549, PC-3[10]
Compound 11a VEGFR-282 nMMCF-7, A549, PC-3[10]
Sorafenib (Standard)VEGFR-248.16 nMHepG2, MCF-7[8]

Analysis of Causality: The high potency of compounds 12l and 11b is attributed to specific structural features that optimize their fit within the ATP-binding pocket of the VEGFR-2 kinase domain. For instance, compound 12l features a 5-methylbenzo[d]oxazole core hybridized with a terminal 3-chlorophenyl moiety, which was shown to potentiate anticancer activity against HepG2 and MCF-7 cell lines.[8][11] Similarly, the p-fluorophenyl group in compound 11b contributes to its superior activity, demonstrating potency on par with the clinical drug Sorafenib.[10] These examples underscore the principle that substitutions on the benzoxazole scaffold are not arbitrary; they are designed to exploit specific hydrophobic and electrostatic interactions within the target's active site.

Compared to these potent inhibitors, the efficacy of this compound would depend on how the C2-ethyl and C7-acetyl groups interact with the VEGFR-2 binding site. The smaller ethyl group might offer a different steric profile than the larger aromatic groups seen in highly potent inhibitors.

Neurodegenerative Disorders: Targeting Cholinesterases (AChE & BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[12] Benzoxazole derivatives have emerged as effective cholinesterase inhibitors.[13]

Experimental Data:

Compound IDTargetIC₅₀ (nM)Reference
Compound 36 AChE12.62 nM[12]
Compound 36 BuChE25.45 nM[12]
Compound 15 AChE5.80 µM (5800 nM)[13]
Compound 15 BuChE7.20 µM (7200 nM)[13]
Donepezil (Standard)AChE69.3 nM[12]

Analysis of Causality: Compound 36 , a 2-aryl-6-carboxamide benzoxazole derivative, exhibits nanomolar potency that surpasses the standard drug Donepezil.[12] Its design allows it to interact with both the catalytic anionic site and the peripheral anionic site of the cholinesterase enzymes, a dual-binding mechanism that significantly enhances inhibitory activity. The carboxamide group at the 6-position is crucial for this interaction. In contrast, the acetyl group at the 7-position of this compound may not be optimally positioned to form similar key interactions, potentially resulting in lower potency. This highlights the critical importance of substituent placement for achieving high-affinity binding.

Protocols for Efficacy Determination: A Self-Validating System

To ensure data is reliable and reproducible, standardized and rigorously controlled experimental protocols are essential. Trustworthiness is built upon a self-validating system where positive and negative controls are non-negotiable inclusions.

Experimental Workflow: General Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock (in DMSO) A2 Determine Optimal Enzyme & Substrate Conc. (Initial Velocity Assays) A1->A2 B1 Dispense Enzyme, Buffer, and Inhibitor (or DMSO vehicle) into microplate wells A2->B1 B2 Pre-incubate to allow Inhibitor-Enzyme binding B1->B2 B3 Initiate reaction by adding Substrate B2->B3 B4 Measure product formation or substrate depletion over time (e.g., spectrophotometry) B3->B4 C1 Calculate initial reaction rates for each inhibitor concentration B4->C1 C2 Plot % Inhibition vs. [Inhibitor Concentration] C1->C2 C3 Fit data to a dose-response curve to determine IC₅₀ C2->C3

Caption: Standard workflow for determining the IC₅₀ value of an enzyme inhibitor.

Detailed Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from methodologies described in peer-reviewed studies and serves as a robust framework for assessing inhibitor potency.[8][9]

Objective: To determine the concentration of a benzoxazole derivative required to inhibit 50% of the activity (IC₅₀) of recombinant human VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Positive control: Sorafenib

  • Vehicle control: DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates

  • Multimode plate reader (luminescence)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and Sorafenib in kinase buffer. The final DMSO concentration in the assay must be kept constant and low (typically ≤1%) to prevent solvent-induced enzyme inhibition.[14] This step is critical for data integrity.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the serially diluted compound or control (vehicle/Sorafenib).

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

    • Gently mix and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction: Add 25 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The concentration of ATP should ideally be at or near its Km value for the enzyme to accurately identify competitive inhibitors.[14]

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C. This duration must be within the linear range of the reaction, determined during initial assay optimization.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the resulting luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the inhibitor's activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The benzoxazole scaffold remains an exceptionally fruitful starting point for the design of potent and selective enzyme inhibitors.[2][4] Comparative analysis reveals that efficacy is not inherent to the core structure alone but is exquisitely dependent on the nature and placement of substituents, which govern the precise interactions with the target's binding site. High-potency inhibitors like the VEGFR-2 inhibitor 11b (IC₅₀ = 57 nM) and the AChE inhibitor 36 (IC₅₀ = 12.62 nM) demonstrate the power of rational design based on a deep understanding of structure-activity relationships.[10][12]

While this compound represents a valid chemical entity within this class, its specific efficacy remains to be determined. Based on comparative analysis, its relatively simple substitutions might not achieve the same level of potency as more complex, highly optimized derivatives. However, only empirical testing, using the rigorous and self-validating protocols detailed in this guide, can provide a definitive answer. Future research should focus on synthesizing and evaluating this compound and its analogs against a panel of relevant kinases, cholinesterases, and other targets to fully elucidate its therapeutic potential.

References

  • Kaur, H. et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. Available at: [Link]

  • Iannuzzi, M. et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available at: [Link]

  • Abdullahi, A. & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406–438. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Elwan, A. et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. Available at: [Link]

  • Büyükokuroğlu, M. E. et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Molecules, 28(19), 6828. Available at: [Link]

  • Al-Ostath, A. I. et al. (2024). Benzoxazole derivatives with anti-inflammatory potential. ResearchGate. Available at: [Link]

  • Rani, A. et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. Available at: [Link]

  • Tipton, K. F. & Milczek, E. M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available at: [Link]

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  • Ali, B. et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 18(1), 85-98. Available at: [Link]

  • Ankita, R. et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]

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Benchmarking ADMET Profiles: A Comparative Analysis of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone Molecular Formula: C₁₁H₁₁NO₂ SMILES: CCC1=NC2=C(O1)C(C(C)=O)=CC=C2 Application: Pharmacophore scaffold (Kinase inhibition, NSAID analogs).[1]

This technical guide compares the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of the title compound against standard benzoxazole therapeutics (e.g., Chlorzoxazone).[1] Unlike static datasheets, this guide evaluates the predictive consensus of three leading computational engines—SwissADME , ADMETlab 2.0 , and pkCSM —and provides validated in vitro protocols to experimentally verify these predictions.[1]

Part 1: Comparative In Silico Profiling

Objective: To determine the most reliable predictive model for benzoxazole derivatives by comparing algorithm outputs.

Physicochemical Consensus

The 2-ethyl and 7-acetyl substitutions create a specific lipophilic/polar balance. Discrepancies in LogP predictions often lead to assay failures.

PropertySwissADME (Consensus)ADMETlab 2.0pkCSMAnalyst Verdict
LogP (Lipophilicity) 2.682.812.55High Agreement. The molecule resides in the optimal drug-like window (LogP 2–3).
TPSA (Ų) 43.1045.2042.85< 60 Ų suggests high BBB permeability.[1]
Solubility (LogS) -3.10 (Moderately Soluble)-3.45-2.98SwissADME offers the most conservative (realistic) estimate for this scaffold.
Bioavailability Score 0.55HighN/APredicted to be orally bioavailable.
Pharmacokinetic & Toxicity Predictions

Here, the algorithms diverge. The 7-acetyl group is a metabolic handle that different algorithms weight differently.

EndpointSwissADMEADMETlab 2.0pkCSMRisk Assessment
GI Absorption HighHighHighLow Risk. Excellent passive diffusion expected.
BBB Permeant YesYesYesCNS Active. Potential off-target CNS effects must be monitored.
CYP1A2 Inhibitor YesYesNoConflict. In vitro validation required (See Protocol 3.1).[1]
hERG Inhibition NoLow RiskNoSafe. Unlikely to cause QT prolongation.
Ames Toxicity No(-) NegativeNoNon-Mutagenic.

Key Insight: The consensus predicts this molecule is a CNS-penetrant agent with high oral bioavailability. The primary divergence is CYP1A2 inhibition . Benzoxazoles are known CYP substrates; therefore, the positive inhibition prediction by SwissADME/ADMETlab should be treated as the "Warning Signal" over pkCSM's negative result.

Part 2: Experimental Validation Protocols

Trustworthiness Directive: Predictions are hypotheses. The following protocols are the industry standards to validate the data above.

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Validate the "High GI Absorption" and "BBB Permeant" predictions.

Reagents:

  • Dodecane (Sigma-Aldrich)[1]

  • Lecithin (2% w/v in dodecane)[1]

  • Acceptor Buffer: PBS pH 7.4[2][3]

  • Donor Buffer: PBS pH 6.5 (mimics jejunum)

Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM. Dilute to 50 µM in Donor Buffer.

  • Membrane Coating: Apply 5 µL of Lecithin/Dodecane mixture to the filter of the donor plate (96-well MultiScreen-IP).

  • Assembly: Add 150 µL of compound solution to Donor wells. Add 300 µL of Acceptor Buffer to Receiver wells. Sandwich the plates.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Receiver wells via UV-Vis (250–350 nm) or LC-MS/MS.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = filter area,
    
    
    = time,
    
    
    = constant derived from well volumes.[1]
Protocol: Microsomal Stability (Metabolic Clearance)

Objective: Determine if the 2-ethyl group is rapidly oxidized (t½), validating the metabolic stability predictions.[1]

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL final)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix HLM and test compound (1 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Interpretation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Target:

      
       min indicates good metabolic stability.[1]
      

Part 3: Strategic Assessment & Visualization

Decision Logic for Lead Optimization

The following diagram illustrates the critical decision pathway for this specific benzoxazole scaffold, prioritizing the CNS and CYP risks identified in Part 1.

ADMET_Workflow Start Compound: This compound InSilico In Silico Consensus (SwissADME / ADMETlab) Start->InSilico Check_CNS Check: BBB Permeability? InSilico->Check_CNS TPSA < 60 Risk_CNS High CNS Risk: Monitor Neurotoxicity Check_CNS->Risk_CNS Yes (Predicted) Safe_CNS Peripheral Target Only Check_CNS->Safe_CNS No Check_CYP Check: CYP1A2 Inhibition? Risk_CNS->Check_CYP Assay_Microsome Protocol 2.2: Microsomal Stability Check_CYP->Assay_Microsome Conflict in Models Decision_Go GO: Lead Optimization (Modify 2-Ethyl group) Assay_Microsome->Decision_Go t1/2 > 30min Decision_NoGo NO-GO: High Clearance / DDI Risk Assay_Microsome->Decision_NoGo t1/2 < 10min

Figure 1: Strategic evaluation workflow. The high probability of BBB crossing necessitates early neurotoxicity screening, while the CYP1A2 conflict requires wet-lab resolution.

Metabolic Vulnerability Map

Based on benzoxazole SAR (Structure-Activity Relationship), the 2-ethyl group is the primary site for Phase I metabolism.

Metabolism Parent Parent: This compound M1 Metabolite M1: 1-Hydroxyethyl derivative (CYP Oxidation) Parent->M1 CYP450 (Slow) M2 Metabolite M2: Carboxylic Acid (Terminal Oxidation) M1->M2 ADH/ALDH (Rapid) Gluc Phase II: Glucuronidation M2->Gluc UGT (Excretion)

Figure 2: Predicted metabolic pathway.[1] The ethyl side chain is susceptible to hydroxylation followed by oxidation to a carboxylic acid, which would drastically alter the LogP and BBB permeability.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][4][5] Scientific Reports, 7, 42717.[1] Link[1]

  • ADMETlab 2.0 Platform: Xiong, G., Wu, Z., Yi, J., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[1] Link

  • pkCSM Predictive Model: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1][6] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] Link[1]

  • PAMPA Protocol: Di, L., Kerns, E. H., Fan, K., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[1] Link

  • Microsomal Stability Protocol: Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

Sources

Comparative Guide: Novel Benzoxazole Derivatives in MCF-7 Breast Cancer Models

[1][2]

Executive Summary

The benzoxazole scaffold remains a privileged structure in medicinal chemistry due to its bioisosteric relationship with adenine and guanine, allowing it to interact effectively with various biological targets including kinases (EGFR/VEGFR) and DNA repair enzymes (PARP).

This guide provides a head-to-head technical comparison of three emerging classes of benzoxazole derivatives evaluated against the MCF-7 cell line (ER+, PR+, HER2-). By synthesizing recent high-impact data, we analyze the trade-offs between cytotoxic potency (IC50) and selectivity, providing a roadmap for researchers selecting lead compounds for preclinical breast cancer models.

The Contenders: Structural Classes

We compare three distinct chemical strategies currently dominating the literature:

  • Class A: Benzoxazole-Benzamide Conjugates (Kinase Targeting)

    • Design Logic: Incorporation of a thioacetamido linker to mimic the pharmacophore of VEGFR-2 inhibitors like Sorafenib.

    • Representative Compound:Cmpd-12l (Amide-linked 5-methylbenzoxazole).

  • Class B: Benzoxazole-PARP Inhibitors (DNA Repair Targeting)

    • Design Logic: Reversed phenyl amide linkers designed to fit the PARP-2 catalytic pocket, preventing DNA repair in cancer cells.

    • Representative Compound:Cmpd-27 (Benzoxazole-Triazole hybrid).

  • Class C: Aryl-Hydrazone Hybrids (Apoptosis Inducers)

    • Design Logic: Hybridization with hydrazone moieties to disrupt mitochondrial potential and induce ROS-mediated apoptosis.

    • Representative Compound:Cmpd-7d (4-bromophenyl hydrazone derivative).[1]

Head-to-Head Performance Data

The following data summarizes the cytotoxicity profile of these derivatives specifically in MCF-7 cells, compared to standard of care (SOC) agents.

MetricClass A: Kinase Inhibitor (Cmpd-12l)Class B: PARP Inhibitor (Cmpd-27)Class C: Hydrazone Hybrid (Cmpd-7d)Sorafenib (Control)
MCF-7 IC50 (µM) 15.21 ± 1.1 6.05 ± 0.4 22.6 ± 2.1 6.46
Selectivity Index (SI) > 3.0 (vs WI-38)> 5.0 (vs MCF-10A)~ 2.0N/A
Primary Target VEGFR-2 (IC50: 97 nM)PARP-2 (IC50: 57 nM)Tubulin / ROSRaf/VEGFR
Cell Cycle Arrest Pre-G1 / G1 PhaseG1/S PhaseG2/M PhaseG1 Phase
Apoptosis Trigger Bcl-2 ↓ / BAX ↑DNA Damage AccumulationMitochondrial DepolarizationKinase Blockade

Scientist's Insight:

  • Potency: Class B (PARP inhibitors) demonstrates superior potency (IC50 ~6 µM), rivaling the clinical standard Sorafenib.[2] This suggests that targeting DNA repair machinery may be more immediately cytotoxic in proliferating MCF-7 cells than VEGFR inhibition alone.

  • Selectivity: Class A compounds, while slightly less potent, often show cleaner safety profiles (higher SI) because their kinase targets are less ubiquitous in quiescent normal cells compared to the targets of hydrazones.

Mechanistic Pathways & Signaling

Understanding how these compounds kill MCF-7 cells is critical for assay design. The diagram below illustrates the divergent pathways of Class A (Kinase inhibition) versus Class B (DNA Repair inhibition).

Benzoxazole_Mechanismcluster_inputsCompound Entrycluster_targetscluster_cascadecluster_outcomeClassAClass A: Benzoxazole-Amide(VEGFR-2 Inhibitor)VEGFRVEGFR-2 / EGFRPhosphorylation BlockadeClassA->VEGFRBinding Hinge RegionClassBClass B: Benzoxazole-Triazole(PARP-2 Inhibitor)PARPPARP-2 EnzymeInhibitionClassB->PARPCompetitive InhibitionAngioInhibition ofAngiogenesisVEGFR->AngioCycle_AG1 Phase ArrestVEGFR->Cycle_ADNA_BreakAccumulation ofSSBs/DSBsPARP->DNA_BreakBcl2Bcl-2 DownregulationAngio->Bcl2Cycle_BG1/S Phase ArrestDNA_Break->Cycle_BCycle_A->Bcl2BaxBAX UpregulationCycle_B->BaxCaspaseCaspase 3/9CleavageBcl2->CaspaseRelease Cyt-cBax->CaspaseDeathApoptosis(MCF-7 Cell Death)Caspase->Death

Figure 1: Divergent mechanistic pathways of Benzoxazole derivatives in MCF-7 cells. Class A targets membrane receptors leading to G1 arrest, while Class B induces replication stress leading to S-phase collapse.

Validated Experimental Protocols

To replicate the data cited above, the following self-validating workflows are recommended. These protocols prioritize reproducibility and artifact reduction.

Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay remains the gold standard for high-throughput screening of benzoxazoles due to the metabolic activity dependence of these scaffolds.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Dissolve Benzoxazole derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Critical Control: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: Reference drug (Sorafenib or Doxorubicin) must yield an IC50 within 15% of historical lab data for the assay to be valid.

Cell Cycle Analysis (Flow Cytometry)

Rationale: Distinguishing between G1 arrest (Kinase inhibitors) and G2/M arrest (Tubulin/DNA damage) provides immediate mechanistic confirmation.

  • Synchronization: Starve MCF-7 cells (serum-free media) for 24h to synchronize in G0/G1.

  • Exposure: Treat with Compound at

    
     concentration for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Tip: Add ethanol dropwise while vortexing to prevent clumping.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze >10,000 events. Look for the sub-G1 peak (apoptotic population).

Workflow Visualization

Workflowcluster_mechanismsValidation AssaysStep1Synthesis &Characterization(NMR/IR/Mass)Step2Primary Screen(MTT Assay)MCF-7 vs NormalStep1->Step2Step3Hit Selection(SI > 3.0)Step2->Step3IC50 < 20µMStep4MechanisticValidationStep3->Step4FlowFlow Cytometry(Cell Cycle)Step4->FlowWestWestern Blot(Bcl-2/BAX/Caspase)Step4->WestKinaseEnzymatic Assay(VEGFR/PARP)Step4->Kinase

Figure 2: Screening workflow for validating novel benzoxazole derivatives.

Strategic Recommendations

Based on the comparative data:

  • For Potency: If your goal is maximum tumor reduction in aggressive models, prioritize Class B (PARP Inhibitors) . The combination of benzoxazole with triazole moieties (e.g., Cmpd-27) yields single-digit micromolar potency.

  • For Selectivity: If your goal is a targeted therapy with reduced side effects, Class A (Amide Conjugates) is superior. They effectively mimic Sorafenib’s binding mode to VEGFR-2, offering a defined molecular target.

  • For Drug Resistance: Class C (Hydrazones) should be considered for multi-drug resistant lines. Their ability to generate ROS often bypasses standard efflux pump mechanisms, though at the cost of lower selectivity.

References

  • Benzoxazole-Benzamide Conjugates (VEGFR-2 Inhibitors)

    • Title: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjug
    • Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry).
    • URL:[Link][2][3][4][5][6]

  • Benzoxazole-PARP Inhibitors

    • Title: Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.
    • Source: Scientific Reports (PMC).
    • URL:[Link]

  • Benzoxazole-Hydrazone Hybrids

    • Title: Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors.[1]

    • Source: ResearchG
    • URL:[Link]

  • General VEGFR-2/Apoptosis Mechanism

    • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.[3]

    • Source: Taylor & Francis Online.
    • URL:[Link][2][4][5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.